![molecular formula C14H19NO3 B4647727 N-allyl-4-(2-methoxyphenoxy)butanamide](/img/structure/B4647727.png)
N-allyl-4-(2-methoxyphenoxy)butanamide
Overview
Description
N-allyl-4-(2-methoxyphenoxy)butanamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of arachidonic acid and is structurally similar to anandamide, an endocannabinoid neurotransmitter.
Mechanism of Action
N-allyl-4-(2-methoxyphenoxy)butanamide exerts its effects by inhibiting the reuptake of anandamide, which is a natural cannabinoid neurotransmitter. Anandamide is produced in response to pain and inflammation and acts as an endogenous analgesic. By inhibiting the reuptake of anandamide, N-allyl-4-(2-methoxyphenoxy)butanamide increases the levels of the neurotransmitter in the brain, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-allyl-4-(2-methoxyphenoxy)butanamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-allyl-4-(2-methoxyphenoxy)butanamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, N-allyl-4-(2-methoxyphenoxy)butanamide has been found to have anti-tumor effects, inhibiting the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-4-(2-methoxyphenoxy)butanamide in lab experiments is its relatively simple synthesis method. Additionally, N-allyl-4-(2-methoxyphenoxy)butanamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-allyl-4-(2-methoxyphenoxy)butanamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental animals.
Future Directions
There are several potential future directions for research on N-allyl-4-(2-methoxyphenoxy)butanamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, N-allyl-4-(2-methoxyphenoxy)butanamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of N-allyl-4-(2-methoxyphenoxy)butanamide.
Scientific Research Applications
N-allyl-4-(2-methoxyphenoxy)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. N-allyl-4-(2-methoxyphenoxy)butanamide has been found to inhibit the reuptake of anandamide, leading to increased levels of the endocannabinoid in the brain. This mechanism of action has been implicated in the analgesic and anti-inflammatory effects of N-allyl-4-(2-methoxyphenoxy)butanamide.
properties
IUPAC Name |
4-(2-methoxyphenoxy)-N-prop-2-enylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-10-15-14(16)9-6-11-18-13-8-5-4-7-12(13)17-2/h3-5,7-8H,1,6,9-11H2,2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPCFXQFUWWIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.